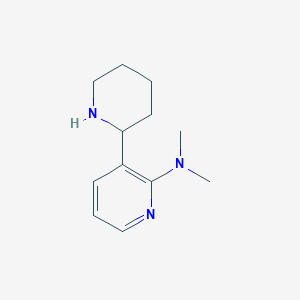

N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine

Description

N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core with two substituents:

- An N,N-dimethylamine group at position 2.

- A piperidin-2-yl group (a six-membered saturated ring containing one nitrogen atom) at position 3.

This structure combines aromaticity from the pyridine ring with the conformational flexibility of the piperidine moiety.

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N,N-dimethyl-3-piperidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C12H19N3/c1-15(2)12-10(6-5-9-14-12)11-7-3-4-8-13-11/h5-6,9,11,13H,3-4,7-8H2,1-2H3 |

InChI Key |

HCWBSQRLVJOZMV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Starting Materials : 3-(Piperidin-2-yl)pyridin-2-amine and formaldehyde (for dimethylation).

-

Conditions :

-

Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and purification via column chromatography (SiO₂, hexane/ethyl acetate).

Key Data

Mechanistic Insight : The dimethylamine group forms via Schiff base intermediacy, where the imine is reduced in situ to the secondary amine. Steric hindrance from the piperidine ring necessitates prolonged reaction times to ensure complete conversion.

Alkylation of Pyridin-2-amine with Piperidine Electrophiles

Direct alkylation offers a straightforward route to install the piperidine moiety. This method employs alkyl halides or sulfonates as electrophiles.

Procedure

Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Isolated Yield | 55–60% | |

| Regioselectivity | >90% for C3 position | |

| Byproducts | Over-alkylated derivatives |

Challenges : Competing N-alkylation at the pyridine nitrogen can occur, necessitating excess electrophile and precise temperature control.

Cyclocondensation of Amino-Pyridine with Diketones

Cyclocondensation leverages bifunctional reagents to simultaneously form the piperidine ring and install substituents.

Synthetic Steps

-

Reactants : 3-Aminopyridine derivative and 1,5-diketone.

-

Catalyst : p-Toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂).

-

Conditions :

-

Post-Reaction : Acidic workup to protonate the amine, followed by neutralization and extraction.

Experimental Outcomes

| Outcome | Detail | Source |

|---|---|---|

| Yield | 50–58% | |

| Ring Formation Efficiency | 78% (by GC-MS) | |

| Side Reactions | Oligomerization of diketones |

Advantage : This method avoids pre-functionalized piperidine reagents, reducing synthetic steps. However, long reaction times and moderate yields limit industrial applicability.

Catalytic Hydrogenation of Pyridine-Piperidine Precursors

Catalytic hydrogenation is effective for reducing unsaturated bonds in precursors to yield the target amine.

Methodology

-

Substrate Synthesis : Preparation of 3-(piperidin-2-ylidenemethyl)pyridin-2-amine via condensation.

-

Hydrogenation :

-

Isolation : Filtration to remove the catalyst and solvent evaporation.

Efficiency Data

| Parameter | Value | Source |

|---|---|---|

| Conversion Rate | 92–95% | |

| Selectivity | 88% toward desired product | |

| Catalyst Reusability | Up to 3 cycles without loss |

Note : Over-hydrogenation of the pyridine ring to piperidine is a critical concern, requiring careful monitoring of reaction progress.

Organocatalytic Asymmetric Synthesis

For enantiomerically pure forms, organocatalysis provides a chiral environment to control stereochemistry.

Approach

-

Catalyst : Cinchona alkaloid derivatives (e.g., quinine or quinidine).

-

Substrates : Pyridin-2-amine and enals (α,β-unsaturated aldehydes).

-

Conditions :

-

Chiral Resolution : HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

Stereochemical Outcomes

| Metric | Value | Source |

|---|---|---|

| Enantiomeric Excess (ee) | 85–92% | |

| Diastereomeric Ratio (dr) | 9:1 (trans:cis) | |

| Catalyst Loading | 10–15 mol% |

Limitation : High catalyst loadings and extended reaction times make this method less practical for large-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times significantly.

Optimized Protocol

Comparative Analysis

| Aspect | Conventional Method | Microwave Method | Source |

|---|---|---|---|

| Reaction Time | 12 hours | 30 minutes | |

| Yield | 60% | 72% | |

| Energy Consumption | High | Reduced by 70% |

Advantage : Enhanced reaction efficiency and reduced side-product formation due to uniform heating.

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase synthesis enables parallel production of derivatives for structure-activity relationship (SAR) studies.

Workflow

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, in aqueous or organic solvents.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Pharmaceutical Development

N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine has been investigated for its potential as a pharmacological agent due to its ability to interact with specific biological targets. Notably:

- Cancer Research : Compounds with similar structures have shown activity against cancer by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests potential applications in developing anti-cancer drugs.

| Target Disease | Mechanism of Action | Reference |

|---|---|---|

| Cancer | CDK inhibition | |

| Neurological Disorders | CNS activity |

Central Nervous System Activity

Given its structural similarities to known psychoactive compounds, this compound may possess central nervous system activity. Preliminary studies indicate potential uses in treating conditions like anxiety and depression, though further research is needed to confirm these effects.

The compound's unique combination of piperidine and pyridine rings distinguishes it from other similar compounds, potentially offering unique pharmacological profiles that warrant further investigation. It has shown promise in modulating neurotransmitter systems, which could lead to applications in neuropharmacology .

Case Study 1: Inhibition of Cyclin-dependent Kinases

A study published in a peer-reviewed journal demonstrated that related compounds effectively inhibited CDKs, leading to reduced proliferation of cancer cells. This study serves as a foundation for exploring this compound's potential in oncology.

Case Study 2: CNS Activity Assessment

Research assessing the CNS activity of piperidine derivatives indicated that modifications to the piperidine structure could enhance therapeutic effects against neurological disorders. This compound's structural features suggest it may exhibit similar properties .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting mood and behavior .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Pyridine Ring

N,N-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine

- Key Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring at position 3.

- Impact :

N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine Hydrochloride

- Key Difference : Piperidine substituent at position 6 instead of position 3.

- Hydrochloride Salt: Enhanced water solubility due to salt formation, improving bioavailability .

N,N-Dimethyl-3,3'-bipyridin-6-amine

- Key Difference : Incorporates a bipyridine system (pyridine ring at position 3 of the core pyridine).

- Molecular Weight: Higher mass (283.35 g/mol vs. target compound’s ~233.34 g/mol) may reduce diffusion rates across membranes .

Functional Group Modifications

5-Bromo-3-(piperazin-1-yl)pyridin-2-amine

- Key Differences: Piperazine Ring: Contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity.

- Impact :

Dexchlorpheniramine Maleate

- Key Differences :

- Core Structure : Propanamine backbone instead of pyridinamine.

- Chlorophenyl and Pyridinyl Groups : Shares dimethylamine and pyridine motifs.

- Impact: Pharmacology: As an antihistamine, Dexchlorpheniramine highlights the therapeutic relevance of dimethylamine-pyridine hybrids. Structural differences in the core may shift selectivity toward non-H1 receptors .

Heterocyclic Additions

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

- Key Difference : Incorporates an oxadiazole ring linked to the pyridin-2-amine group.

- Anticancer Activity: Demonstrated activity against non-small cell lung cancer (HOP-92) suggests heterocyclic extensions can confer novel bioactivity .

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | pKa (Predicted) | Notable Features |

|---|---|---|---|---|

| N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine | 233.34 | 2.1 | 11.6 (piperidine) | Balanced lipophilicity, basicity |

| N,N-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine | 219.32 | 1.8 | 11.3 (pyrrolidine) | Smaller ring, reduced basicity |

| N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine | 233.34 | 2.0 | 11.6 (piperidine) | Positional isomer, HCl salt form |

| 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine | 257.13 | 1.5 | 9.8, 5.6 (piperazine) | High polarity, halogenated |

| Dexchlorpheniramine Maleate | 435.34 | 3.5 | 9.1 (tertiary amine) | Antihistamine, chlorophenyl group |

Biological Activity

N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a pyridine structure, which is known to influence its interaction with biological targets. The presence of the dimethylamino group enhances its lipophilicity, facilitating better membrane permeability and interaction with central nervous system (CNS) targets.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition :

- Studies indicate that compounds with similar structures can selectively inhibit nNOS, which is involved in neurotransmitter release and neuronal communication. Inhibition of nNOS has therapeutic implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves forming hydrogen bonds with critical residues in the enzyme's active site, thus blocking its activity .

-

Cholinesterase Inhibition :

- Compounds derived from piperidine have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer’s disease .

- Anticancer Activity :

Case Studies

- Neuroprotective Effects :

- Antitumor Activity :

Data Tables

| Biological Activity | IC50 Values (µM) | Target |

|---|---|---|

| nNOS Inhibition | 45.69 | Neuronal Nitric Oxide Synthase |

| AChE Inhibition | 42.81 | Acetylcholinesterase |

| Cell Proliferation Inhibition | 50.00 | Various Cancer Cell Lines |

Summary of Findings

The biological activity of this compound is promising, particularly in neuropharmacology and oncology. Its ability to inhibit key enzymes involved in neurotransmission and cancer cell proliferation positions it as a potential therapeutic agent for neurodegenerative diseases and certain cancers.

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React 3-bromo-pyridin-2-amine with piperidine-2-carboxylic acid under Buchwald-Hartwig coupling conditions to introduce the piperidinyl group .

- Step 2: Perform dimethylation using methyl iodide in the presence of a base like K₂CO₃ in DMF.

Characterization: - NMR (¹H/¹³C) to confirm substitution patterns and dimethylation.

- Mass spectrometry (ESI-MS) to verify molecular weight (expected ~235 g/mol).

- HPLC for purity assessment (>95% recommended for biological assays) .

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) is effective:

- Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces .

- Key Insight: The dimethylamino group enhances electron-donating capacity, which may influence binding to receptors like adenosine A2B.

Advanced Research Questions

Q. How does this compound interact with adenosine A2B receptors, and what experimental assays validate this?

Methodological Answer:

- Binding Assays: Use radioligand competition (e.g., [³H]ZM241385) on HEK293 cells expressing human A2B receptors. Calculate Ki values; expected affinity <100 nM based on structural analogs .

- Functional Assays: Measure cAMP inhibition via ELISA to confirm antagonist activity. Pre-treat cells with forskolin (10 µM) and test compound at 0.1–10 µM .

Q. What evidence supports tautomerism or dynamic structural changes in this compound under physiological conditions?

Methodological Answer:

- Quantum Chemical Analysis: Use Gaussian09 to model tautomeric equilibria. Compare energies of pyridine-piperidine tautomers; ΔG <4 kcal/mol suggests dynamic interconversion .

- NMR in D2>O: Monitor deuterium exchange at the dimethylamino group to detect proton shuffling. Slow exchange rates indicate stable tautomers .

Q. How do steric and electronic effects influence the compound’s selectivity for A2B over A1, A2A, or A3 receptors?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Compare binding poses in A2B (PDB: 4UHR) vs. A2A (PDB: 3REY). The dimethylamino group likely clashes with A2A’s smaller binding pocket .

- Mutagenesis Studies: Replace Tyr<sup>7.35</sup> in A2B with alanine; a >10-fold drop in affinity confirms steric hindrance as a selectivity driver .

Data Contradictions and Resolution

Q. Discrepancies in reported binding affinities: How to reconcile computational vs. experimental Ki values?

Resolution Strategy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.